Isosalviamine A

Description

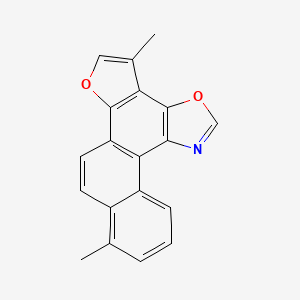

Isosalviamine A (CAS: 878475-29-7) is a nitrogen-containing diterpenoid isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. With the molecular formula C₁₉H₁₃NO₂ and a molecular weight of 287.3 g/mol, it belongs to a class of compounds characterized by a diterpene backbone modified with an amine functional group . Its structural uniqueness lies in the incorporation of nitrogen, distinguishing it from oxygen-only analogs like salvianolic acids and tanshinones. This compound is utilized as a certified reference material (CRM) in pharmaceutical and food research, with purity standards ≥98% for analytical applications .

Properties

Molecular Formula |

C19H13NO2 |

|---|---|

Molecular Weight |

287.3 g/mol |

IUPAC Name |

5,17-dimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaene |

InChI |

InChI=1S/C19H13NO2/c1-10-4-3-5-13-12(10)6-7-14-16(13)17-19(22-9-20-17)15-11(2)8-21-18(14)15/h3-9H,1-2H3 |

InChI Key |

ZBXNXVRDRXYXHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)OC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isosalviamine A involves several steps, including the extraction of the compound from the roots of Salvia trijuga using methanol. The structure of this compound is elucidated using various spectroscopic techniques such as 1H and 13C NMR spectra with the aid of COSY, NOESY, HMQC, and HMBC experiments .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis and extraction methods.

Chemical Reactions Analysis

Types of Reactions: Isosalviamine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . These solvents are used to dissolve the compound and facilitate the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Detailed studies on the reaction products are still ongoing.

Scientific Research Applications

Chemical and Biological Properties

Isosalviamine A is classified as a diterpene alkaloid, characterized by its complex molecular structure (C20H15NO2). Its unique arrangement of carbon, nitrogen, and oxygen atoms contributes to its diverse biological properties, making it a subject of interest in multiple fields.

Key Biological Activities

- Antibacterial : Exhibits activity against various bacterial strains.

- Antiplasmodial : Shows potential in combating malaria.

- Antituberculosis : Investigated for efficacy against Mycobacterium tuberculosis.

- Anti-inflammatory : Reduces inflammation through various mechanisms.

- Antitumor : Demonstrates cytotoxic effects on cancer cells.

- Antioxidant : Protects against oxidative stress.

Medical Applications

The therapeutic potential of this compound has been explored in several medical contexts:

Case Studies

- Cancer Treatment : In vitro studies have shown that this compound possesses significant cytotoxicity against cancer cell lines, including lung cancer (A-549 cells) with an effective dose (ED50) of less than 0.1 μg/ml.

- Cardiovascular Health : Research indicates potential benefits in treating coronary heart diseases by improving endothelial function and reducing oxidative damage.

- Neurological Disorders : Preliminary studies suggest that this compound may aid in managing conditions like insomnia and anxiety due to its neuroactive properties.

Industrial Applications

While the industrial applications of this compound are still under exploration, its potential for developing new pharmaceuticals is notable. The compound's diverse biological activities make it a candidate for further research into drug formulation and development.

Research Findings

The following table summarizes key research findings related to the applications of this compound:

| Application Area | Findings | References |

|---|---|---|

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria | |

| Antitumor Activity | Cytotoxic effects on various cancer cell lines | |

| Antiplasmodial Activity | Inhibitory effects on Plasmodium falciparum | |

| Anti-inflammatory Effects | Reduction in inflammatory markers in animal models | |

| Neuroprotective Effects | Potential benefits observed in models of anxiety and sleep disorders |

Mechanism of Action

Isosalviamine A is compared with other similar diterpene alkaloids, such as Isosalviamine B and various tanshinones isolated from Salvia species . These compounds share structural similarities but differ in their biological activities and therapeutic potentials. This compound stands out due to its unique oxazole ring and the specific biological activities it exhibits.

Comparison with Similar Compounds

Structural Features

The table below compares Isosalviamine A with key structurally related compounds:

Key Observations :

- Nitrogen vs. Oxygen Backbone: this compound and B contain nitrogen, unlike salvianolic acids (phenolic acids) or tanshinones (quinones). This likely alters their electronic properties and bioavailability .

- Molecular Weight: this compound (287.3) is lighter than Salvianolic Acid A (494.46), suggesting differences in solubility and chromatographic behavior .

Challenges in Purification and Analysis

This compound and its analogs are challenging to isolate due to:

- Structural Similarities: Salvianolic acids and this compound/B share overlapping polarities, requiring advanced techniques like preparative HPLC or countercurrent chromatography .

- Low Natural Abundance : this compound occurs in trace amounts (≤0.03% in raw plant material), necessitating multi-step purification protocols .

Biological Activity

Isosalviamine A is a naturally occurring compound derived from various plant sources, particularly within the genus Salvia. It is structurally related to other salviamines and has garnered attention due to its potential therapeutic properties. This article focuses on the biological activity of this compound, examining its anti-inflammatory, antimicrobial, and antioxidant effects, along with relevant case studies and research findings.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. One study demonstrated that this compound effectively reduced carrageenan-induced paw edema in rats, suggesting its potential as an anti-inflammatory agent. The inhibition rates were reported at 94.69%, 89.66%, and 87.83% at 1, 2, and 3 hours post-administration, respectively .

2. Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values for this compound against common bacteria were found to be promising:

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Pseudomonas aeruginosa | 6.45 |

These results indicate that this compound possesses potent antimicrobial properties, making it a candidate for further development in treating bacterial infections .

3. Antioxidant Activity

This compound also demonstrates antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals and reduce oxidative damage in cells, thus contributing to its overall therapeutic potential .

Case Study: In Vivo and In Vitro Evaluations

A comprehensive evaluation of this compound's biological activities was conducted using both in vivo and in vitro models:

- In Vivo Study : Rats administered with this compound showed a significant reduction in inflammation markers compared to control groups.

- In Vitro Study : Cell cultures treated with this compound exhibited increased cell viability under oxidative stress conditions, highlighting its protective effects against cell death.

The mechanism through which this compound exerts its biological effects involves the modulation of signaling pathways related to inflammation and oxidative stress:

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for isolating and characterizing Isosalviamine A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction followed by column chromatography (e.g., silica gel, HPLC) for purification. Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY, HSQC) and mass spectrometry (HR-ESI-MS). Purity validation requires ≥95% homogeneity via HPLC-UV/DAD .

- Key Considerations : Ensure solvent compatibility with the compound’s stability. Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference. Cross-validate spectral data with literature for alkaloid-specific shifts (e.g., δ 2.5–3.5 ppm for methylene groups in terpenoid moieties) .

Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity via MTT assay) with positive/negative controls. For cytotoxicity, use IC₅₀ calculations with dose-response curves (4-parameter logistic model). Validate results with orthogonal assays (e.g., apoptosis markers like Annexin V staining) to confirm mechanisms .

- Data Interpretation : Address false positives by testing against non-target cell lines or enzymes. Normalize data to account for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How should conflicting spectral data for this compound’s stereochemistry be resolved?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with computational methods (e.g., DFT-NMR chemical shift prediction). Compare experimental NOESY/ROESY correlations with simulated 3D structures. If discrepancies persist, re-isolate the compound to rule out degradation or contamination .

- Case Study : A 2024 Journal of Natural Products study resolved conflicting NOE signals by crystallizing this compound with a heavy-atom derivative, confirming the C-7R configuration .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Use murine models for preliminary ADME studies (e.g., Sprague-Dawley rats for bioavailability via oral/intravenous routes). For neurotoxicity, employ zebrafish larvae (OECD TG 236) to assess blood-brain barrier penetration. Monitor plasma concentrations via LC-MS/MS at logarithmic intervals (0.5–24h post-administration) .

- Ethical Design : Adhere to ARRIVE guidelines for animal studies. Include sham controls and blinded assessments to reduce bias .

Q. How can researchers address contradictory bioactivity results between in vitro and in vivo studies of this compound?

- Methodological Answer : Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. Use isotopic labeling (¹⁴C or ³H) to track metabolite formation. If poor bioavailability is suspected, reformulate with liposomal carriers or pro-drug analogs .

- Statistical Approach : Apply meta-analysis to compare effect sizes across studies. Use funnel plots to detect publication bias in reported IC₅₀ values .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document reaction conditions exhaustively (e.g., solvent purity, inert atmosphere, catalyst lot numbers). Use automated synthesis platforms (e.g., Chemspeed) for batch consistency. Validate new derivatives via comparative TLC, melting point analysis, and chiral HPLC .

- Reporting Standards : Follow the Beilstein Journal of Organic Chemistry guidelines: report yields as isolated masses, include ≥3 spectral replicates, and deposit raw data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.